Methanamine; 3-methyl-1H-indole, also known as N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride, is a compound with notable biological and chemical properties. Its molecular formula is CHClN, and it has a molecular weight of 210.70 g/mol. This compound has gained attention in scientific research due to its potential applications in cancer therapy, particularly for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
The compound is synthesized from indole derivatives and is available through various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and purity information . Research on this compound has been documented in several scientific publications, highlighting its synthesis and biological evaluation .
Methanamine; 3-methyl-1H-indole falls under the category of indole derivatives and amine compounds. It is classified as a potential anti-cancer agent due to its interaction with cellular mechanisms involved in cancer cell proliferation.
The synthesis of Methanamine; 3-methyl-1H-indole typically involves the following methods:
Technical details regarding specific reaction conditions can vary based on the synthetic route chosen. For instance, one approach involves the use of N-methylation techniques to introduce the methyl group onto the indole nitrogen .
The molecular structure of Methanamine; 3-methyl-1H-indole can be described using several representations:
InChI=1S/C11H14N2.ClH/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2;/h3-6,12-13H,7H2,1-2H3;1H
CC1=C(NC2=CC=CC=C12)CNC.Cl
These representations indicate that the compound features an indole ring system with a methanamine substituent at the nitrogen position .
Key structural data includes:
Cl.CNCc1[nH]c2ccccc2c1C
This structure suggests significant potential for interaction with biological targets due to the presence of both nitrogen atoms in the indole framework.
Methanamine; 3-methyl-1H-indole participates in various chemical reactions, primarily focused on its role as a biological agent:
The reactions are typically evaluated through in vitro assays using cancer cell lines such as HeLa and MCF-7 to determine efficacy and mechanism of action .
The mechanism of action for Methanamine; 3-methyl-1H-indole involves multiple biochemical pathways:
Research indicates that specific derivatives exhibit IC values in low micromolar ranges against various cancer cell lines, demonstrating significant potency .
Methanamine; 3-methyl-1H-indole is characterized by:
Key chemical properties include:
Relevant analyses often focus on its reactivity with biological targets rather than purely chemical properties.
Methanamine; 3-methyl-1H-indole has several scientific applications:
Microorganisms employ specialized enzymatic pathways to degrade 3-methylindole (skatole), a recalcitrant aromatic pollutant prevalent in livestock waste and environmental matrices. Aerobic bacteria initiate degradation via oxidative ring-opening catalyzed by diverse oxygenases. Rhodococcus spp. dominate enrichment consortia and utilize flavin monooxygenases or aromatic ring-hydroxylating dioxygenases to oxidize skatole to 3-methyl-2-oxindole and 3-hydroxy-3-methyloxindole [9]. Subsequent hydrolysis yields N-acetyl-L-ornithine and phenylacetaldehyde, which enter the TCA cycle [2]. Acinetobacter oleivorans achieves complete mineralization (100 mg/L in 48 hours) under optimal conditions (pH 8.0, 30°C), generating indole-3-carboxylic acid and indole-3-carboxaldehyde as key intermediates [2]. Metagenomic analyses confirm that Pseudomonas and Raineyella spp. support degradation through synergistic cometabolism of aromatic byproducts [9].
Table 1: Key Intermediates in Microbial Skatole Degradation
Intermediate Compound | Detected in Bacterial Species | Proposed Enzymatic Step |
---|---|---|
3-Methyl-2-oxindole | Rhodococcus spp. | Flavin monooxygenase oxidation |
Indole-3-carboxylic acid | Acinetobacter oleivorans | Side-chain oxidation |
Phenylacetaldehyde | Burkholderia sp. IDO3 | Ring cleavage hydrolysis |
N-Acetyl-L-ornithine | Enrichment consortia | Transamination of aldehyde products |
3-Hydroxy-3-methyloxindole | Cupriavidus sp. KK10 | Hydroxylation |
Anaerobic degradation proceeds via hydroxylation and methanogenic reduction. Clostridium sporogenes converts tryptophan to skatole through indole-3-acetic acid (IAA) decarboxylation [6]. Conversely, methanogenic consortia in ruminants reduce skatole to 3-methylindoline using NADH-dependent reductases, mitigating pneumotoxicity risks [5]. Sulfate-reducing bacteria further metabolize it to indole-3-propionic acid via reductive alkylation [4].
Skatole biosynthesis originates from tryptophan metabolism by gut microbiota. Tryptophan undergoes deamination to indole-3-pyruvic acid, followed by sequential decarboxylation to IAA. Lactobacillus spp. and Olsenella scatoligenes express IAA decarboxylase, catalyzing the terminal step to skatole [6]. In hepatic tissues, skatole is bioactivated by cytochrome P450 enzymes (CYP2F1, CYP2A6) to electrophilic intermediates. CYP2F1 generates 3-methyleneindolenine, a reactive methylene imine that forms DNA/protein adducts [7]. This intermediate is detoxified via glutathione conjugation (yielding 3-(glutathion-S-yl)-methylindole) or hydrolysis to 3-methyloxindole (3MOI) [3].
Table 2: Mammalian Enzymes in Skatole Biotransformation
Enzyme | Tissue Localization | Primary Metabolites | Toxicological Significance |
---|---|---|---|
CYP2F1 | Lung Clara cells | 3-Methyleneindolenine | Covalent binding to macromolecules |
CYP2A6 | Liver microsomes | 3-Hydroxy-3-methylindolenine, 3MOI | Detoxification pathway |
Prostaglandin H synthase | Lung macrophages | Radical cation intermediates | Lipid peroxidation induction |
Glutathione transferase | Hepatic cytosol | 3-(Glutathion-S-yl)-methylindole | Electrophile scavenging |
Notably, species-specific susceptibility to skatole pneumotoxicity (e.g., cattle > rabbits) correlates with CYP2F expression levels. Rabbits exhibit compensatory detoxification via N-acetylcysteine conjugation of 3-hydroxy-3-methylindolenine [7]. Secondary metabolism involves ring hydroxylation producing 5-hydroxyskatole and 6-hydroxyskatole, excreted as glucuronides [3].
Environmental skatole fate depends on matrix-specific redox conditions and microbial consortia. In swine manure (skatole: 9.9–26.6 mg/kg), Acinetobacter spp. drive aerobic degradation, while anaerobic digesters favor Clostridium-mediated decarboxylation of IAA [6] [4]. Composting accelerates biodegradation via thermophilic actinomycetes that hydroxylate skatole to oxindole derivatives prior to ring cleavage [4].
Table 3: Environmental Factors Influencing Skatole Degradation
Matrix | Dominant Process | Key Microorganisms | Half-Life |
---|---|---|---|
Activated sludge | Aerobic mineralization | Rhodococcus, Pseudomonas | 5–10 hours |
Pig manure compost | Thermophilic oxidation | Acinetobacter toweneri | 24–48 hours |
Rumen fluid | Methanogenic reduction | Clostridium sporogenes | Hours (variable) |
Anaerobic lagoons | Sulfate reduction | Desulfovibrionaceae | Days–weeks |
Agricultural soil | Cometabolic transformation | Lysinibacillus xylanilyticus | Weeks |
Abiotic factors critically modulate transformation:
Metagenomic studies of enrichment consortia reveal cross-feeding interactions: Rhodococcus degrades skatole to phenylacetaldehyde, which Pseudoclavibacter metabolizes to phenylacetic acid prior to β-oxidation [9]. This minimizes metabolite toxicity and improves process efficiency.
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